molecular formula C21H35N3O3 B6005514 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol

2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol

Cat. No. B6005514
M. Wt: 377.5 g/mol
InChI Key: CFYQUGCAYRODDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperazine family and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It has also been found to modulate the activity of the NMDA receptor and to increase the release of dopamine in the prefrontal cortex.
Biochemical and Physiological Effects:
2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol has been found to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic properties. It has also been found to increase the levels of BDNF (brain-derived neurotrophic factor), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol in lab experiments is its wide range of potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties, as well as potential use in the treatment of drug addiction and alcoholism. Additionally, it has neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.

Future Directions

There are many future directions for research on 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol. One area of research could be the development of more specific agonists and antagonists for the receptors that this compound targets. Another area of research could be the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Additionally, more research could be done on the potential use of this compound in the treatment of neurodegenerative diseases. Overall, there is still much to be learned about the potential therapeutic applications of 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol, and further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol involves the condensation of 3,5-dimethoxybenzyl chloride with 1-methyl-4-piperidinylamine to form the intermediate product 4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)piperazine. This intermediate is then reacted with ethylene oxide to form the final product, 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol.

Scientific Research Applications

2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. It has also been studied for its potential use in the treatment of drug addiction and alcoholism. Additionally, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[4-[(3,5-dimethoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O3/c1-22-7-4-18(5-8-22)24-10-9-23(16-19(24)6-11-25)15-17-12-20(26-2)14-21(13-17)27-3/h12-14,18-19,25H,4-11,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYQUGCAYRODDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2CCO)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,5-Dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol

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